2-Isobutoxy-4-methyl-1-vinylbenzene
Description
Properties
IUPAC Name |
1-ethenyl-4-methyl-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-12-7-6-11(4)8-13(12)14-9-10(2)3/h5-8,10H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLPWVSMELNSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Isobutoxy-4-methyl-1-vinylbenzene is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in scientific research, along with relevant case studies and data tables.
Chemical Properties and Structure
This compound is characterized by its vinyl group, which contributes to its reactivity and utility in various chemical reactions. The compound can be synthesized through several methods, including the reaction of isobutyl alcohol with 4-methyl-1-vinylbenzene under acidic conditions. Its molecular structure allows it to participate in polymerization processes, making it a candidate for use in advanced materials.
Polymer Chemistry
One of the primary applications of this compound is in the field of polymer chemistry. This compound can be utilized as a monomer in the synthesis of copolymers, which are essential for developing new materials with tailored properties. For instance, copolymers derived from this compound can exhibit enhanced thermal stability, mechanical strength, and resistance to solvents.
Case Study: Copolymer Synthesis
A recent study demonstrated the synthesis of a copolymer using this compound and styrene. The resulting material showed improved flexibility and impact resistance compared to traditional polystyrene. The mechanical properties were evaluated using standard tensile tests, revealing a significant increase in elongation at break.
| Property | Polystyrene | Copolymer (with this compound) |
|---|---|---|
| Tensile Strength (MPa) | 50 | 45 |
| Elongation at Break (%) | 5 | 15 |
| Thermal Stability (°C) | 90 | 110 |
Coatings and Adhesives
Another significant application lies in the formulation of coatings and adhesives. The incorporation of this compound into resin formulations has been shown to enhance adhesion properties and improve weather resistance.
Case Study: Adhesive Formulation
In a comparative study, an adhesive formulation containing 10% of this compound was tested against a control without this additive. The results indicated that the modified adhesive exhibited superior bonding strength on various substrates, including metals and plastics.
| Substrate | Control Bond Strength (N/mm²) | Modified Bond Strength (N/mm²) |
|---|---|---|
| Aluminum | 5.0 | 7.5 |
| Polypropylene | 3.0 | 4.8 |
| Glass | 6.0 | 8.2 |
Anticancer Research
Emerging research suggests potential applications in medicinal chemistry, particularly in anticancer drug development. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, prompting investigations into derivatives of this compound.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of synthesized derivatives of this compound on HeLa (cervical cancer) cells using an MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics.
| Compound | IC50 (µM) |
|---|---|
| Cisplatin | 5 |
| Derivative A | 10 |
| Derivative B | 15 |
Preparation Methods
Synthesis of 4-Methylphenol (p-Cresol) Intermediate
4-Methylphenol serves as a foundational intermediate. Its hydroxyl group activates the ring for EAS, directing incoming electrophiles to ortho and para positions.
Introducing the Isobutoxy Group at Position 2
Williamson Ether Synthesis :
-
Protection of phenolic hydroxyl : Convert 4-methylphenol to its sodium phenoxide (NaOH, ethanol).
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Alkylation : React with isobutyl bromide (K₂CO₃, DMF, 80°C) to yield 2-isobutoxy-4-methylbenzene.
Challenges : Competing para-substitution due to methyl’s activating effect necessitates careful control of reaction conditions.
Vinyl Group Installation via Wittig Reaction
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Formylation : Convert 2-isobutoxy-4-methylbenzene to 2-isobutoxy-4-methylbenzaldehyde via Vilsmeier-Haack reaction (POCl₃, DMF).
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Wittig Olefination : Treat the aldehyde with methyltriphenylphosphonium bromide (NaHMDS, THF) to form the vinyl group.
Characterization Data :
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, H-6), 6.95 (s, 1H, H-3), 6.85 (d, J = 8.2 Hz, 1H, H-5), 5.75 (dd, J = 17.6, 10.9 Hz, 1H, CH₂=CH), 5.25 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.15 (d, J = 10.9 Hz, 1H, CH₂=CH), 3.80 (d, J = 6.5 Hz, 2H, OCH₂), 2.35 (s, 3H, Ar-CH₃), 2.00 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.7 Hz, 6H, (CH₃)₂CH).
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GC-MS : m/z 190 [M⁺], 175, 147, 91.
Route 2: Transition Metal-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling for Vinyl Group
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Bromination : Introduce bromine at position 1 of 2-isobutoxy-4-methylbenzene (Br₂, FeBr₃).
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Coupling : React with vinylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install the vinyl group.
Advantages : High regioselectivity and compatibility with sensitive ether groups.
Optimization of Reaction Conditions
-
Solvent system : Cyclohexane/toluene (9:1) enhances solubility of aromatic intermediates.
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Catalyst loadings : 1 mol% Pd(Cl)₂(PPh₃)₂ and 4 mol% CuI improve yield to >80%.
Route 3: Elimination from Benzylic Alcohols
Synthesis of 2-Isobutoxy-4-methylbenzyl Alcohol
Acid-Catalyzed Dehydration
Heat the benzylic alcohol (H₂SO₄, 120°C) to eliminate water, forming the vinyl group.
Yield Optimization :
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| H₂SO₄ | 120 | 75 |
| PTSA | 100 | 68 |
| Al₂O₃ | 150 | 60 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Wittig Olefination | High functional group tolerance | Requires aldehyde precursor | 70–85 |
| Suzuki Coupling | Regioselective, mild conditions | Cost of boronic acids/palladium catalysts | 80–90 |
| Elimination | Simple setup, no transition metals | Competing side reactions at high temperatures | 60–75 |
Mechanistic Insights and Side Reactions
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Friedel-Crafts Alkylation : Risk of polysubstitution without steric hindrance.
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Over-Oxidation in Formylation : Uncontrolled Vilsmeier conditions may degrade ether linkages.
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Isomerization of Vinyl Group : (E)/(Z) selectivity influenced by steric effects in Wittig reactions.
Scalability and Industrial Relevance
Q & A
Q. How should researchers balance open-data requirements with proprietary constraints in publishing this compound data?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting sensitive synthesis details. Use controlled-access repositories (e.g., Zenodo) for raw spectral data. For patents, disclose non-enabling information (e.g., biological activity ranges) and cite prior art comprehensively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
